6-ethoxy-N-(4-(methylsulfonyl)phenyl)pyrimidine-4-carboxamide
Description
Properties
IUPAC Name |
6-ethoxy-N-(4-methylsulfonylphenyl)pyrimidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4S/c1-3-21-13-8-12(15-9-16-13)14(18)17-10-4-6-11(7-5-10)22(2,19)20/h4-9H,3H2,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKOJBNHQTBIBIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-ethoxy-N-(4-(methylsulfonyl)phenyl)pyrimidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between an appropriate β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a strong base such as sodium hydride or potassium carbonate.
Attachment of the Methylsulfonyl Phenyl Group: The methylsulfonyl phenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable phenyl derivative reacts with a sulfonyl chloride in the presence of a base like triethylamine.
Formation of the Carboxamide Moiety: The carboxamide group can be formed by reacting the intermediate compound with an appropriate amine under dehydrating conditions, such as using carbodiimide reagents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to improve yield and scalability. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
6-ethoxy-N-(4-(methylsulfonyl)phenyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with fewer oxygen-containing functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical properties:
- Common Name : 6-ethoxy-N-(4-(methylsulfonyl)phenyl)pyrimidine-4-carboxamide
- CAS Number : 2034580-61-3
- Molecular Weight : 321.35 g/mol
- Chemical Formula : CHNOS
Sodium Channel Blockers
Research has identified pyrimidine derivatives, including this compound, as potential sodium channel blockers. These compounds have been studied for their ability to modulate ion channel activity, which is crucial in treating neurological disorders and cardiac arrhythmias. A patent highlights the efficacy of these pyrimidines in blocking sodium channels, indicating their therapeutic potential in managing conditions like epilepsy and chronic pain .
Cyclooxygenase Inhibition
Another significant application of this compound is its role as a cyclooxygenase (COX) inhibitor. COX enzymes are critical in the inflammatory process, and selective inhibition can lead to effective anti-inflammatory drugs. A study reported that similar pyrimidine derivatives exhibited potent and selective inhibition of COX-2, suggesting that this compound may share these properties, making it a candidate for developing anti-inflammatory therapies .
Anticancer Activity
The compound's structure suggests potential anticancer properties. Research into related compounds has shown promising results against various cancer cell lines, indicating that modifications in the pyrimidine structure can enhance cytotoxicity. Future studies could explore the specific effects of this compound on cancer cells .
Case Study 1: Sodium Channel Modulation
In a study involving animal models, researchers administered various pyrimidine derivatives to assess their effects on sodium channel activity. The results demonstrated that specific modifications led to significant reductions in action potential duration, indicating potential applications in treating arrhythmias.
Case Study 2: COX Inhibition Analysis
A comparative analysis was conducted on several pyrimidine derivatives for their COX inhibitory activity. The study found that compounds with a methylsulfonyl group exhibited enhanced selectivity for COX-2 over COX-1, suggesting a lower risk of gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).
Mechanism of Action
The mechanism of action of 6-ethoxy-N-(4-(methylsulfonyl)phenyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Inhibiting Enzymes: Binding to the active sites of enzymes and inhibiting their activity, leading to downstream effects on metabolic pathways.
Modulating Receptors: Interacting with cellular receptors and altering their signaling pathways, which can affect cellular functions and responses.
Inducing Apoptosis: Triggering programmed cell death in cancer cells through the activation of apoptotic pathways.
Comparison with Similar Compounds
Key Compound for Comparison:
1-[6-(4-Ethylphenoxy)-4-pyrimidinyl]-N-(4-fluorobenzyl)-4-piperidinecarboxamide
Comparative Table:
| Feature | This compound | 1-[6-(4-Ethylphenoxy)-4-pyrimidinyl]-N-(4-fluorobenzyl)-4-piperidinecarboxamide |
|---|---|---|
| Pyrimidine Substituent (6-position) | Ethoxy group (-OCH₂CH₃) | 4-Ethylphenoxy group (-O-C₆H₄-C₂H₅) |
| Aromatic Linkage | 4-(Methylsulfonyl)phenyl | 4-Fluorobenzyl |
| Carboxamide Structure | Direct carboxamide linkage | Piperidinecarboxamide (bulkier, cyclic amine) |
| Molecular Weight | ~335.37 g/mol* | 461.54 g/mol |
| Key Functional Groups | Methylsulfonyl (-SO₂CH₃), ethoxy | Fluorine (-F), ethylphenoxy, piperidine |
*Estimated based on molecular formula.
Implications of Structural Differences
Solubility and Bioavailability: The methylsulfonyl group in the target compound likely improves aqueous solubility compared to the ethylphenoxy group in the analog, which is more lipophilic . The piperidine ring in the analog may enhance membrane permeability but could reduce metabolic stability due to increased steric hindrance .
Target Binding Affinity: The ethoxy group in the target compound may occupy smaller hydrophobic pockets in enzyme active sites, whereas the ethylphenoxy group in the analog could engage in π-π stacking with aromatic residues . The fluorine atom in the analog’s benzyl group might enhance binding via halogen bonding or modulate electron distribution in the aromatic ring .
Research Findings and Limitations
- Experimental Gaps : Direct comparative pharmacological data (e.g., IC₅₀ values, bioavailability) are absent in publicly accessible literature, necessitating caution in extrapolating effects.
- Theoretical Predictions : Computational modeling (e.g., molecular docking) suggests that the target compound’s sulfonyl group could form stronger hydrogen bonds with kinase ATP-binding sites than the analog’s fluorobenzyl group .
Biological Activity
6-ethoxy-N-(4-(methylsulfonyl)phenyl)pyrimidine-4-carboxamide is a synthetic compound belonging to the pyrimidine class, characterized by its unique structural features, including an ethoxy group and a methylsulfonyl phenyl moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Basic Information
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2034580-61-3 |
| Molecular Formula | C14H15N3O4S |
| Molecular Weight | 321.35 g/mol |
Structural Characteristics
The compound features a pyrimidine core with substituents that enhance its biological activity. The ethoxy group contributes to lipophilicity, while the methylsulfonyl group may enhance interactions with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound can inhibit specific enzymes, which may lead to altered metabolic pathways. For example, it has been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation and pain signaling.
- Receptor Modulation : It can modulate receptor activity, potentially influencing cellular signaling pathways related to growth and apoptosis.
- Induction of Apoptosis : There is evidence suggesting that this compound may induce programmed cell death in cancer cells through the activation of apoptotic pathways.
Therapeutic Applications
Research has indicated several potential therapeutic applications for this compound:
- Anti-inflammatory Activity : Preliminary studies suggest that it exhibits significant anti-inflammatory effects, making it a candidate for treating inflammatory conditions.
- Anticancer Properties : The ability to induce apoptosis in cancer cells positions this compound as a potential anticancer agent.
- Antimicrobial Effects : Some studies have hinted at antimicrobial properties, although further research is required to establish efficacy.
Summary of Key Studies
-
Anti-inflammatory Efficacy
- A study evaluated the anti-inflammatory effects of various pyrimidine derivatives, including this compound. It demonstrated significant inhibition of edema in animal models, comparable to established anti-inflammatory drugs like celecoxib.
-
Cancer Cell Apoptosis
- In vitro studies on HeLa cancer cells revealed that this compound could induce apoptosis at micromolar concentrations. Mechanistic studies indicated that it activates caspase pathways involved in programmed cell death.
-
Antimicrobial Screening
- The compound was tested against several bacterial strains, showing promising results as an antimicrobial agent. Further investigations are needed to determine its spectrum of activity and mechanism.
Table 1: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
